asterlingulatoside A
Description
Asterlingulatoside A is a triterpenoid saponin isolated from the whole plant of Aster lingulatus (family: Compositae), a species traditionally used to treat fever, colds, tonsillitis, and venomous bites . Structurally, it features a 3β-O-glucopyranosyl (Glc) group and a 28-O-arabinopyranosyl (Ara) moiety, with the molecular formula C₄₁H₆₆O₁₃ and a molecular weight of 766.45 Da . Its amorphous powder form has a melting point of 199–201°C, and it exhibits a specific optical rotation of [α]D +7.6 (c = 1.0, MeOH) . While its bioactivity remains less studied compared to its derivatives, asterlingulatoside A serves as a foundational compound for understanding the structure–activity relationships (SAR) within the asterlingulatoside family.
Properties
Molecular Formula |
C41H66O13 |
|---|---|
Molecular Weight |
767 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C41H66O13/c1-36(2)14-15-41(35(50)54-33-31(48)28(45)22(43)19-51-33)21(16-36)20-8-9-25-38(5)12-11-27(53-34-32(49)30(47)29(46)23(18-42)52-34)37(3,4)24(38)10-13-39(25,6)40(20,7)17-26(41)44/h8,21-34,42-49H,9-19H2,1-7H3/t21-,22-,23+,24-,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,38-,39+,40+,41+/m0/s1 |
InChI Key |
TXWNGCHVKNRKBJ-JYTHRGSDSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)OC7C(C(C(CO7)O)O)O)C |
Synonyms |
3-O-glucopyranosyl-3,16-dihydroxyolean-12-en-oic acid-28-O-alpha-L-O-arabinopyranoside asterlingulatoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Glycosylation Complexity : Asterlingulatosides A–D exhibit progressive glycosylation at the C28 position. Asterlingulatoside D has the most complex structure, with three xylose (Xyl) units, contributing to its higher molecular weight (1176.59 Da vs. 766.45 Da for A) .
- Melting Points: Asterlingulatoside B has the highest melting point (218–220°C), likely due to increased hydrogen bonding from additional rhamnose (Rha) and xylose residues .
Bioactivity and Functional Differences
Antiviral Activity
- Asterlingulatoside D demonstrates potent antiviral activity , inhibiting SARS-CoV-2 entry with higher efficacy than platycodin D (a well-studied saponin). Its C28 oligosaccharide chain, including xylose moieties, is critical for binding to viral spike proteins .
- Asterlingulatoside A lacks reported antiviral activity, suggesting that the C28 glycosylation complexity in D is essential for this function .
Protein Binding Interactions
- This interaction is absent in asterlingulatoside A, possibly due to structural simplicity .
Metabolic and Taxonomic Distribution
- While asterlingulatosides A–D are exclusive to Aster lingulatus, asterlingulatoside D has also been detected in Codonopsis lanceolata via untargeted metabolomics, highlighting its broader phytochemical presence .
Structural–Activity Relationship (SAR) Insights
Sugar Moieties and Bioactivity: The addition of xylose and rhamnose units at C28 enhances hydrophilicity and target binding, as seen in asterlingulatoside D’s antiviral and protein interactions .
Optical Rotation : Asterlingulatoside D’s strongly negative optical rotation ([α]D −45.5, pyridine) contrasts with A’s positive rotation, reflecting stereochemical differences in glycosidic linkages .
Q & A
Advanced Research Question
- Rodent models : Use Sprague-Dawley rats for bioavailability studies, with LC-MS/MS quantification of plasma concentrations.
- Allometric scaling : Adjust doses based on body surface area to predict human equivalency .
- Interspecies mitigation : Compare metabolic pathways via liver microsome assays (human vs. rodent CYP450 isoforms) .
Include knockout models (e.g., P-glycoprotein-deficient mice) to assess transporter-mediated efflux effects .
How can researchers design a pre-test/post-test study to evaluate asterlingulatoside A’s neuroprotective efficacy?
Basic Research Question
- Control groups : Use sham (vehicle-treated) and disease-induced (e.g., MPTP-induced Parkinson’s model) rodents.
- Outcome metrics : Quantify dopaminergic neuron survival (tyrosine hydroxylase staining) and behavioral endpoints (rotarod performance).
- Blinding : Ensure random allocation to treatment groups and blinded histopathological analysis .
- Data normalization : Express post-test results as percentage change from baseline to account for inter-individual variability .
What statistical methods are recommended for analyzing dose-dependent toxicity data of asterlingulatoside A?
Advanced Research Question
- Probit analysis : Calculate LD50 values with 95% confidence intervals using maximum likelihood estimation.
- Benchmark dose (BMD) modeling : Identify the threshold for hepatotoxicity via serum ALT/AST levels .
- Time-to-event analysis : Apply Kaplan-Meier curves for mortality data, stratified by dose cohorts.
Use R packages (e.g.,drcfor dose-response curves) and validate assumptions with Q-Q plots .
How should mechanistic studies differentiate asterlingulatoside A’s direct target engagement from downstream signaling effects?
Advanced Research Question
- Pull-down assays : Use biotinylated asterlingulatoside A with streptavidin beads to isolate binding proteins, identified via SILAC-based proteomics .
- Kinetic studies : Measure compound-target binding affinity (SPR or ITC) and compare with phenotypic response timelines.
- CRISPR interference : Knock out putative targets (e.g., NF-κB) to confirm loss of bioactivity .
Correlate target occupancy (Western blot) with functional outcomes (e.g., cytokine secretion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
